2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde
Overview
Description
The compound “2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde” likely contains a fluorophenyl group, a trifluoromethyl group, and an aldehyde group. The presence of these functional groups could give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the fluorophenyl and trifluoromethyl groups, which could create areas of partial positive and negative charge .Chemical Reactions Analysis
The aldehyde group is often quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The fluorine atoms in the compound could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of fluorine could increase its stability and change its polarity .Scientific Research Applications
Synthesis and Organic Chemistry
Synthesis of Heterocyclic Compounds : This compound has been utilized in synthesizing various heterocyclic structures. For instance, Eichler, Rooney, and Williams (1976) described its use in the preparation of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976).
Catalytic Fluoromethylation : Koike and Akita (2016) discussed its role in photoredox systems for catalytic fluoromethylation, emphasizing its importance in creating structural motifs in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Material Science
Polymer Synthesis : Liaw et al. (2007) utilized this compound in the synthesis of novel poly(arylene ether)s, highlighting its utility in producing materials with high thermal stability and potential applications in optical transparent materials (Liaw et al., 2007).
Optical Waveguides : Gao et al. (2007) developed a fluorinated hyperbranched polyimide using this compound, demonstrating its application in creating low-loss optical waveguides due to its desirable properties such as low birefringence and high thermal stability (Gao et al., 2007).
Medicinal Chemistry
Antiproliferative Activity : Kumar, Mohana, and Mallesha (2013) researched the antiproliferative effects of fluorinated Schiff bases derived from this compound, identifying potential anticancer agents (Kumar, Mohana, & Mallesha, 2013).
Antiandrogen Research : Tucker and Chesterson (1988) conducted studies on the resolution of a nonsteroidal antiandrogen derived from this compound, contributing to the understanding of its pharmacological properties (Tucker & Chesterson, 1988).
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO/c14-10-3-1-2-8(6-10)12-9(7-19)4-5-11(18-12)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKNBFZKXMNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174836 | |
Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde | |
CAS RN |
1227563-70-3 | |
Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227563-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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